LogP Differential: 1,2,3-Triazole vs. 1,2,4-Triazole Substituted Tropane and Alkyl-Substituted Triazole Analog
The target compound (unsubstituted 1,2,3-triazole, monohydrochloride) exhibits a computed LogP of ~1.16 . In contrast, the alkyl-substituted 1,2,4-triazole analog (CAS 423165-07-5, maraviroc metabolite scaffold) has a substantially higher LogP of 2.49 [1]. This ΔLogP of approximately +1.3 units indicates that the target compound is markedly less lipophilic, which predicts reduced non-specific protein binding, faster renal clearance, and a lower volume of distribution—all critical parameters when the compound is used as a starting scaffold for CNS-penetrant or peripherally-restricted lead optimization programs.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.16 (computed, free base) |
| Comparator Or Baseline | CAS 423165-07-5: LogP ≈ 2.49 (computed); Tropine: LogP ≈ 0.30 |
| Quantified Difference | Target LogP is ~1.33 units lower than the alkyl-substituted 1,2,4-triazole analog; ~0.86 units higher than tropine |
| Conditions | Computed LogP values from authoritative chemical databases; standardized computational methods |
Why This Matters
Procurement decisions for lead-generation building blocks should consider LogP, as starting from a lower-lipophilicity scaffold preserves ligand efficiency headroom during subsequent optimization.
- [1] acmechem.com.cn. (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 423165-07-5): PSA 42.74, LogP 2.49420. View Source
